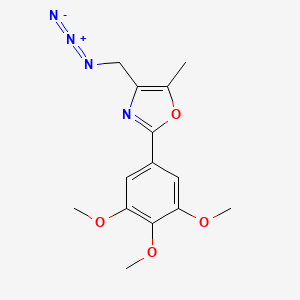

4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole

Vue d'ensemble

Description

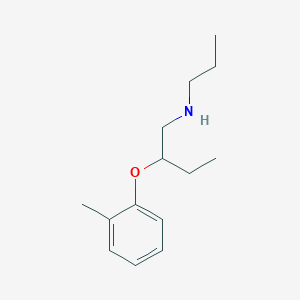

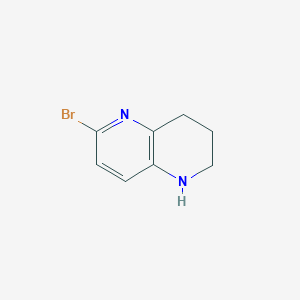

This compound is likely an organic compound given its composition. It contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The presence of the azidomethyl group suggests that it might be used in click chemistry, a type of chemical reaction known for its efficiency and versatility .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, compounds with similar structures are often synthesized through cyclization reactions or substitution reactions involving precursors with the necessary functional groups .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring and the azidomethyl group would be key features .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. The azide group could potentially undergo a variety of reactions, including click reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxazole ring and the azide group could impact its solubility .Applications De Recherche Scientifique

Antitubulin Agents for Cancer Treatment

A class of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles, including derivatives similar to 4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole, was synthesized and evaluated for antiproliferative activity against cancer cell lines. These compounds showed promise as potential anticancer drugs due to their ability to bind to the colchicine site of tubulin, inhibiting tubulin polymerization and inducing apoptosis in cancer cells. Compounds demonstrated significant antitumor activity in vivo, suggesting their potential for further evaluation as anticancer agents (Romagnoli et al., 2017).

Synthesis of Fused-Ring Heterocycles

Novel Heterocyclic Syntheses

Research into the reactions of keto–enol tautomers of oxazole derivatives with α,β-alkynyl esters led to the synthesis of highly functionalized fused-ring heterocycles. This study highlights the versatility of oxazole derivatives in synthesizing complex heterocyclic structures, potentially useful for developing new therapeutic agents or materials (Silva et al., 2012).

Corrosion Inhibition

Acidic Corrosion Inhibitors for Steels

A series of 1,2,3-triazole derivatives, possibly including structures related to this compound, were synthesized and demonstrated potential as inhibitors against the acidic corrosion of steels. These compounds highlight the application of oxazole derivatives in materials science, particularly in extending the life of metals exposed to corrosive environments (Negrón-Silva et al., 2013).

Antimicrobial and Anticancer Activity

Biological Activities of Oxazole Derivatives

New 2,4,5-trisubstituted oxazole derivatives were synthesized and evaluated for their antiproliferative activity. This research underscores the potential of oxazole derivatives in the development of new antimicrobial and anticancer agents, showcasing their bioactivity and applicability in medical research (Liu et al., 2009).

Extended Oxazoles Synthesis

Synthetic Elaboration of Oxazoles

Studies on the synthetic elaboration of 2-(halomethyl)-4,5-diphenyloxazoles demonstrate the utility of oxazole derivatives as reactive scaffolds for the synthesis of a diverse range of functionalized molecules. These findings contribute to the broader understanding of oxazole chemistry and its application in the synthesis of complex organic molecules (Patil & Luzzio, 2016).

Mécanisme D'action

Target of Action

Compounds with a similar 3,4,5-trimethoxyphenyl structure have been found to exhibit significant anticancer activity . They have been evaluated for their in vitro anticancer activity against MCF-7 and A549 cell lines .

Mode of Action

Compounds with a similar 3,4,5-trimethoxyphenyl structure have been found to destabilize microtubules . They interact with the colchicine binding site (CBS) of αβ-tubulin dimer, causing loss of lateral contacts in microtubules, thus promoting microtubule destabilization .

Biochemical Pathways

Compounds with a similar 3,4,5-trimethoxyphenyl structure have been found to disrupt the microtubule dynamics, thus causing mitotic arrest of rapidly dividing cancer cells and apoptosis-driven cancer cell death .

Result of Action

Compounds with a similar 3,4,5-trimethoxyphenyl structure have been found to exhibit significant anticancer activity . They have shown prominent activity against both MCF-7 and A549 cancer cell lines .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4/c1-8-10(7-16-18-15)17-14(22-8)9-5-11(19-2)13(21-4)12(6-9)20-3/h5-6H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZVFASXJWQUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1440459.png)

![4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1440460.png)